2-But-3-enoxyoxane
Overview
Description
2-But-3-enoxyoxane is a chemical compound with the molecular formula C7H12O21. It is also known as 2-butoxy-3-oxacyclopentane or 2-but-3-enyl oxirane1. This compound belongs to the family of oxiranes or epoxides, which are cyclic ethers with a three-membered ring1.
Synthesis Analysis
While specific synthetic routes for 2-But-3-enoxyoxane are not readily available from the search results, it’s known that this compound belongs to the family of oxiranes or epoxides1. These are typically synthesized through reactions such as the epoxidation of alkenes1.
Molecular Structure Analysis
The molecular structure of 2-But-3-enoxyoxane is C9H16O22. It belongs to the family of oxiranes or epoxides, which are cyclic ethers with a three-membered ring1.
Chemical Reactions Analysis
Specific chemical reactions involving 2-But-3-enoxyoxane are not readily available from the search results. However, as an epoxide, it’s likely to participate in reactions typical of this class of compounds, such as ring-opening reactions.Physical And Chemical Properties Analysis
2-But-3-enoxyoxane has a molecular weight of 156.222003. It has a density of 0.93g/cm3 and a boiling point of 212.7ºC at 760 mmHg3. The melting point and MSDS are not readily available3.Scientific Research Applications
Sustainable Solvent Development
2-Methyloxolane (2-MeOx) is highlighted for its bio-based solvent properties, offering an environmentally and economically viable alternative to conventional petroleum-based solvents for the extraction of lipophilic foodstuff and natural products. This compound shows promise due to its solvent power, extraction efficiency, and reduced environmental impact compared to hexane, the most commonly used petroleum-based solvent (Rapinel et al., 2020).
Biofuel Production
2,3-Butanediol (2,3-BD) is identified as a promising chemical for various industrial applications, including as a liquid fuel and platform chemical. Research has focused on improving 2,3-BD production in Saccharomyces cerevisiae through genetic modifications that eliminate byproduct formation and enhance metabolic flux towards 2,3-BD, achieving record yields and productivity (Kim & Hahn, 2015).
Advanced Materials Synthesis
The development of P-chiral phosphine ligands for asymmetric hydrogenation of functionalized alkenes is another application area. These ligands, when used in rhodium-catalyzed reactions, facilitate the efficient synthesis of chiral pharmaceutical ingredients, showcasing the potential of compounds related to 2-But-3-enoxyoxane in catalyzing significant chemical reactions (Imamoto et al., 2012).
Corrosion Inhibition
Compounds such as 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole have been studied for their corrosion inhibition properties on mild steel in acidic conditions, demonstrating significant potential in protecting industrial materials (Moretti, Guidi, & Fabris, 2013).
Renewable Chemicals and Fuel Additives
The conversion of 2,3-BD into high-octane gasoline additives through dehydration to form dioxolanes indicates another versatile application. This process highlights the potential of these compounds in creating sustainable fuel additives that are less soluble in water than conventional options, thus reducing environmental risks (Harvey, Merriman, & Quintana, 2016).
Safety And Hazards
Specific safety information and hazards associated with 2-But-3-enoxyoxane are not readily available from the search results. As with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
The future directions for 2-But-3-enoxyoxane are not readily available from the search results. As an organic compound, it could potentially find applications in various fields of research and industry, such as organic synthesis, materials science, and biomedicine1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
properties
IUPAC Name |
2-but-3-enoxyoxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-7-10-9-6-4-5-8-11-9/h2,9H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVUZRTCAMISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313045 | |
Record name | 2-but-3-enoxyoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-But-3-enoxyoxane | |
CAS RN |
59574-65-1 | |
Record name | NSC266086 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-but-3-enoxyoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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